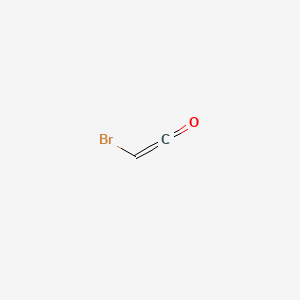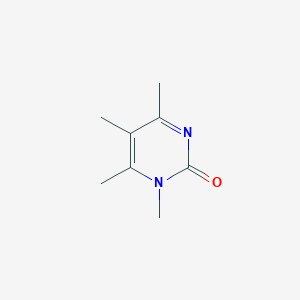![molecular formula C9H19N3OS2 B14432074 [Nitroso(propan-2-yl)amino]methyl diethylcarbamodithioate CAS No. 82846-51-3](/img/structure/B14432074.png)
[Nitroso(propan-2-yl)amino]methyl diethylcarbamodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[Nitroso(propan-2-yl)amino]methyl diethylcarbamodithioate is a chemical compound with the molecular formula C9H19N3OS2. It is known for its unique structure and properties, which make it valuable in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [Nitroso(propan-2-yl)amino]methyl diethylcarbamodithioate typically involves the reaction of diethylcarbamodithioic acid with nitroso(propan-2-yl)amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include maintaining a specific temperature and pH to optimize the yield .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the production process. The use of advanced analytical techniques ensures the purity and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
[Nitroso(propan-2-yl)amino]methyl diethylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can lead to a variety of substituted derivatives .
Applications De Recherche Scientifique
[Nitroso(propan-2-yl)amino]methyl diethylcarbamodithioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: It is employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: It has potential therapeutic applications due to its biological activity, including antimicrobial and anticancer properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to [Nitroso(propan-2-yl)amino]methyl diethylcarbamodithioate include:
Vinyl chloride: Used in the production of polyvinyl chloride (PVC).
Nitrosamines: Known for their presence in various industrial and pharmaceutical products.
Uniqueness
What sets this compound apart from similar compounds is its unique structure, which imparts specific chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .
Propriétés
| 82846-51-3 | |
Formule moléculaire |
C9H19N3OS2 |
Poids moléculaire |
249.4 g/mol |
Nom IUPAC |
[nitroso(propan-2-yl)amino]methyl N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C9H19N3OS2/c1-5-11(6-2)9(14)15-7-12(10-13)8(3)4/h8H,5-7H2,1-4H3 |
Clé InChI |
SQLSZRDQEKVBDP-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=S)SCN(C(C)C)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Propenamide, 3-(2-furanyl)-N-[(phenylamino)thioxomethyl]-](/img/no-structure.png)
![N-[(4'-Methyl[1,1'-biphenyl]-2-yl)carbamothioyl]benzamide](/img/structure/B14431999.png)

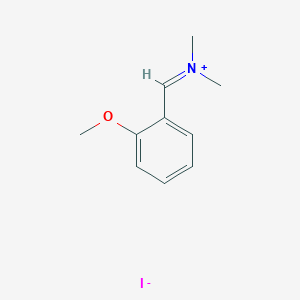
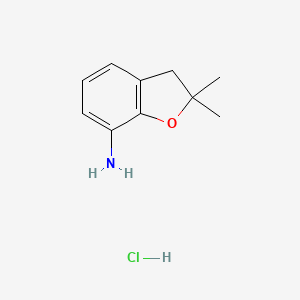


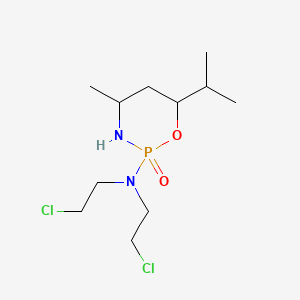
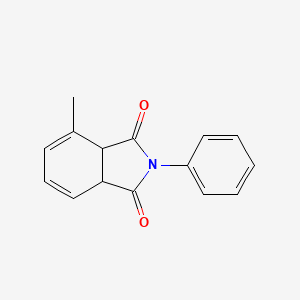
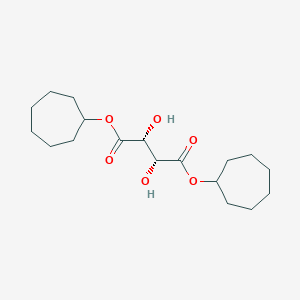
![N-[3-(Trifluoromethyl)phenyl]phosphoric triamide](/img/structure/B14432059.png)
